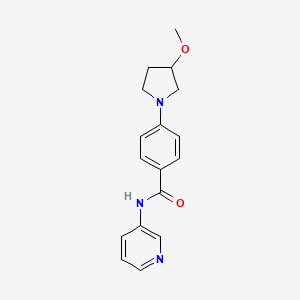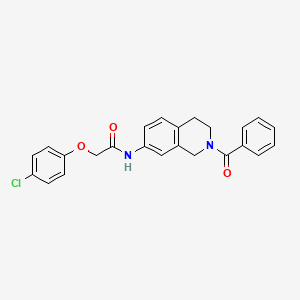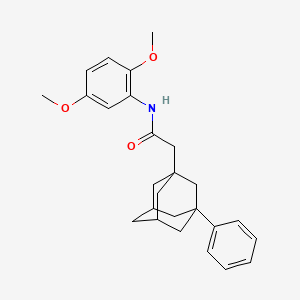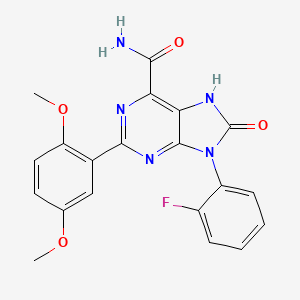
1-(1H-Pyrazol-3-ylcarbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1H-Pyrazol-3-ylcarbonyl)piperidine” is a chemical compound with the molecular formula C9H13N3O . It has immense scientific potential and finds applicability in diverse research areas.
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidines has been widespread and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A cross-coupling approach to enantioenriched 3-piperidines from pyridine- and sp2-hybridized boronic acids has been reported .
Molecular Structure Analysis
The molecular structure of “1-(1H-Pyrazol-3-ylcarbonyl)piperidine” comprises a six-membered heterocyclic moiety with one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1H-Pyrazol-3-ylcarbonyl)piperidine” include a molecular weight of 179.22 g/mol .
Applications De Recherche Scientifique
Synthesis and Characterization
Research on derivatives of "1-(1H-Pyrazol-3-ylcarbonyl)piperidine" often involves their synthesis and structural characterization. For example, a study focused on the synthesis of fused pyran motifs incorporating 5-imidazopyrazole under microwave irradiation, showcasing the compound's role as a precursor in creating structurally complex molecules with potential antibacterial, antituberculosis, and antimalarial activities (Kalaria, Satasia, & Raval, 2014).
Biological Screening
Derivatives of this compound have been explored for various biological activities. Research includes the investigation of novel 5-imidazopyrazole fused pyran motifs for in vitro antibacterial, antituberculosis, and antimalarial activities. This highlights the compound's utility in developing new therapeutic agents (Kalaria, Satasia, & Raval, 2014).
Antiviral and Antitumor Activities
Studies have also been conducted on α, β-unsaturated ketones and their corresponding fused pyridines as antiviral and cytotoxic agents, indicating the potential of "1-(1H-Pyrazol-3-ylcarbonyl)piperidine" derivatives in cancer and virus research. Some compounds have shown activity against herpes simplex virus-1 (HSV-1), human immunodeficiency virus-1 (HIV-1), and a broad spectrum of antitumor activity (El-Subbagh et al., 2000).
Chemical Interactions and Structural Analysis
Research on the molecular interaction of certain antagonists derived from "1-(1H-Pyrazol-3-ylcarbonyl)piperidine" with CB1 cannabinoid receptors demonstrates the compound's relevance in understanding receptor binding and activity modulation, offering insights into drug design and receptor function (Shim et al., 2002).
Material Science and Crystallography
The compound and its derivatives have applications in material science, demonstrated by studies on crystal structures and non-covalent interactions, which are critical for understanding molecular assembly and designing materials with specific properties (Shahani et al., 2009).
Mécanisme D'action
Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs . Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals .
Safety and Hazards
Propriétés
IUPAC Name |
piperidin-1-yl(1H-pyrazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-9(8-4-5-10-11-8)12-6-2-1-3-7-12/h4-5H,1-3,6-7H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLMAULSQJHANM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-ethyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2838975.png)
![3-{1-[(4-Methylphenyl)sulfonyl]heptyl}-1,3-oxazolan-2-one](/img/structure/B2838977.png)
![4-methyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2838978.png)

![4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2838983.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]butanamide](/img/structure/B2838987.png)



![Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate](/img/structure/B2838992.png)



![2-[(2-Methyltetrazol-5-yl)methyl-(1-phenylethyl)amino]ethanesulfonyl fluoride](/img/structure/B2838997.png)